molecular formula C9H9Cl2F7N2 B13835340 1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride

1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride

Cat. No.: B13835340
M. Wt: 349.07 g/mol
InChI Key: JBULUVLKXAOCJG-UHFFFAOYSA-N
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Description

1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride is a chemical compound with the molecular formula C9H9Cl2F7N2 and a molecular weight of 349.08 g/mol. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride typically involves the reaction of 1,3-diaminobenzene with heptafluoroisopropyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diamino-4-(trifluoromethyl)benzene
  • 1,3-Diamino-4-(pentafluoroethyl)benzene
  • 1,3-Diamino-4-(nonafluorobutyl)benzene

Uniqueness

1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride is unique due to its heptafluoroisopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H9Cl2F7N2

Molecular Weight

349.07 g/mol

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine;dihydrochloride

InChI

InChI=1S/C9H7F7N2.2ClH/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17)3-6(5)18;;/h1-3H,17-18H2;2*1H

InChI Key

JBULUVLKXAOCJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F.Cl.Cl

Origin of Product

United States

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